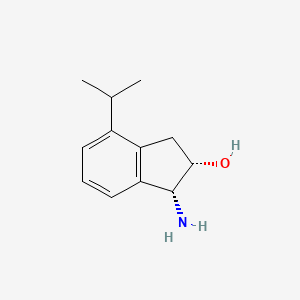

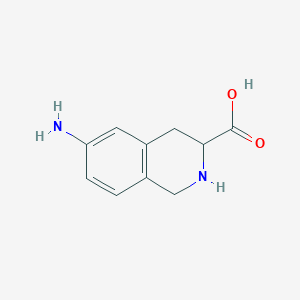

6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is an unnatural α-amino acid with unique conformational features. It represents the core structural motif in a large number of tailored enzyme inhibitors, potent receptor ligands, and analogs of natural products with a wide range of pharmacological applications . This compound is particularly significant in therapeutic peptide design, acting as a conformationally restricted analog of phenylalanine and sometimes a more hydrophobic one for proline, which usually results in an increase in bioavailability, selectivity, and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions: Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid have been developed. The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization. The second strategy involves a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . Both strategies use mild reaction conditions and readily available starting materials, complementing existing methodologies and contributing to the easy accessibility of the target compound for further research .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) are used.

Reduction: Electron-transfer reduction is a key step in the synthesis of related compounds.

Substitution: Multicomponent reactions involving isomerization of iminium intermediates are highlighted.

Major Products: The major products formed from these reactions include various substituted derivatives of 1,2,3,4-tetrahydroisoquinoline, which are important intermediates in the synthesis of biologically active molecules .

Scientific Research Applications

6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its role as a conformationally restricted analog of phenylalanine and proline. This restriction enhances the compound’s bioavailability, selectivity, and potency by stabilizing specific conformations that are favorable for binding to biological targets . The molecular targets and pathways involved include enzyme inhibition and receptor binding, which are crucial for its pharmacological effects .

Comparison with Similar Compounds

- 1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid

- Phenylalanine

- Proline

Comparison: 6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its conformational restriction, which distinguishes it from phenylalanine and proline. This restriction results in enhanced bioavailability, selectivity, and potency, making it a valuable compound in therapeutic peptide design .

Properties

CAS No. |

754963-56-9 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H12N2O2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5,11H2,(H,13,14) |

InChI Key |

ZWQXRXIJLDMLST-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCC2=C1C=C(C=C2)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6',7'-Dimethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11906466.png)

![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B11906472.png)

![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)